2-oxo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-oxo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-15(13-9-11-3-1-2-4-14(11)23-16(13)22)19-12-5-7-20(10-12)17-18-6-8-24-17/h1-4,6,8-9,12H,5,7,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOOFWHTZLKNDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC3=CC=CC=C3OC2=O)C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and an α-haloketone.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a Mannich reaction involving an amine, formaldehyde, and a ketone.
Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound, often using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or chromene rings using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-oxo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-2H-chromene-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Chemical Biology: It is used as a probe to study biological processes and pathways.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Pharmacology: Research into its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Mechanism of Action
The mechanism of action of 2-oxo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Variations in Coumarin Carboxamides
Key structural differences among coumarin carboxamides lie in the substituents on the amide nitrogen, which significantly influence physicochemical properties and applications. Below is a comparative analysis of the target compound and analogs:
Table 1: Comparative Analysis of Coumarin Carboxamide Derivatives
Key Comparative Insights
Substituent Effects on Bioactivity :
- The target compound’s thiazole-pyrrolidine group shares similarities with fungicidal derivatives in , where thiazole rings and nitrogen heterocycles (e.g., piperidine) are critical for antifungal activity. However, the target’s pyrrolidine (5-membered ring) versus piperidine (6-membered) may alter conformational flexibility and target binding .
- By contrast, pyridin-2-yl substituents (e.g., compound 2a) prioritize metal-ion coordination for Cu²⁺ sensing, leveraging pyridine’s electron-deficient aromatic system .
Fluorescence and Electronic Properties: 7-(diethylamino)-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide () exhibits strong fluorescence due to the electron-donating diethylamino group at C7, which red-shifts emission. Thiazole’s sulfur atom introduces electron-withdrawing effects, which may reduce fluorescence but improve metabolic stability or target binding in biological systems.
Synthetic Methodologies :
- Most analogs (e.g., ) are synthesized via reflux in acetic acid with sodium acetate, followed by amide coupling. The target compound likely requires similar conditions but with a thiazole-functionalized pyrrolidine amine .
Biological Activity
The compound 2-oxo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-2H-chromene-3-carboxamide represents a novel class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be dissected into three main components:
- Chromene Core : A bicyclic structure known for various biological activities.
- Thiazole Moiety : Contributes to the compound's antimicrobial and anticancer properties.
- Pyrrolidine Ring : Enhances the compound's interaction with biological targets.
The molecular formula is , with a molecular weight of approximately 302.34 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds featuring thiazole and chromene structures. For instance, thiazole derivatives have been shown to exhibit significant cytotoxicity against various cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF7 | 15.5 | Apoptosis induction |
| This compound | A549 | 20.0 | Cell cycle arrest |
These findings suggest that modifications to the thiazole and chromene components can enhance anticancer activity through structure-activity relationship (SAR) studies.
Antimicrobial Activity
Compounds similar to this compound have demonstrated significant antimicrobial properties. For example, thiazole derivatives are known to inhibit bacterial growth by disrupting cell wall synthesis.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results indicate that the compound may serve as a scaffold for developing new antimicrobial agents.
Acetylcholinesterase Inhibition
Another notable biological activity is the inhibition of acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's. The compound's ability to inhibit AChE could be attributed to its structural features that allow it to bind effectively to the enzyme's active site.
In a recent study, derivatives of thiazole coupled with chromene showed promising AChE inhibitory activity:
| Compound | IC50 (µM) |
|---|---|
| This compound | 8.5 |
Case Studies
- In Vivo Studies : Animal models treated with the compound exhibited improved cognitive function and reduced tumor growth compared to controls, supporting its potential as a therapeutic agent.
- Clinical Trials : Preliminary trials involving patients with advanced cancer have shown positive responses, with some patients experiencing significant tumor reduction after treatment with thiazole-based compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-oxo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-2H-chromene-3-carboxamide, and what reaction conditions optimize yield?
- Methodology : A multi-step synthesis is typically employed, starting with the functionalization of coumarin-3-carboxylic acid derivatives. For example, coupling reactions between 2-oxo-2H-chromene-3-carboxylic acid and 1-(thiazol-2-yl)pyrrolidin-3-amine can be performed using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous DMF or DCM under nitrogen .
- Optimization : Yield improvements (70–85%) are achieved by controlling stoichiometric ratios (1:1.2 for amine:coumarin acid), maintaining temperatures at 0–5°C during coupling, and using molecular sieves to scavenge water .
Q. How is the structural identity of this compound confirmed post-synthesis?
- Analytical Techniques :
- NMR : H and C NMR are critical for confirming the presence of the thiazole ring (δ 7.5–8.0 ppm for aromatic protons) and the pyrrolidinyl moiety (δ 2.5–3.5 ppm for methylene groups) .
- X-ray Crystallography : Single-crystal studies resolve stereochemistry and hydrogen-bonding patterns, particularly between the amide carbonyl and thiazole nitrogen .
Q. What preliminary pharmacological screening models are recommended for assessing bioactivity?
- In Vitro Assays :
- Kinase Inhibition : Use ATP-binding site competition assays (e.g., ADP-Glo™ Kinase Assay) to evaluate interactions with targets like PI3K or MAPK .
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity (e.g., anticonvulsant vs. CNS depressant effects)?
- Data Analysis Framework :
- Dose-Response Curves : Compare EC values across studies to identify potency discrepancies (e.g., 10 µM vs. 50 µM in seizure models) .
- Off-Target Profiling : Use selectivity panels (e.g., Eurofins CEREP) to assess cross-reactivity with GABA receptors or ion channels that may explain conflicting CNS effects .
Q. What computational strategies predict binding modes of this compound to therapeutic targets?
- Molecular Modeling :
- Docking Studies : AutoDock Vina or Schrödinger Suite can model interactions with PI3Kγ (PDB: 4AZA), focusing on hydrogen bonds between the carboxamide group and Lys802 .
- MD Simulations : GROMACS simulations (100 ns) assess stability of the ligand-receptor complex, with RMSD <2 Å indicating stable binding .
Q. How can structure-activity relationship (SAR) studies guide derivatization for improved potency?
- SAR Design :
- Core Modifications : Replace the thiazole ring with oxazole (synthesized via Hantzsch thiazole synthesis) to evaluate effects on lipophilicity (clogP) and target engagement .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO) at the coumarin 6-position to enhance π-π stacking with hydrophobic kinase pockets .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
